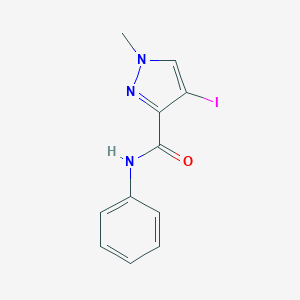![molecular formula C22H18BrNO3 B214331 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214331.png)
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the conversion of tyrosine to melanin. Similarly, it can inhibit acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one are diverse and depend on the specific application. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound can protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme inhibition to investigating the mechanism of action of antitumor agents. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, its potential toxicity and side effects are not well characterized, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential area of investigation is the development of more potent and selective inhibitors of enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound could be further explored as a fluorescent probe for detecting metal ions in biological samples. Finally, the potential applications of this compound in the treatment of various diseases, such as cancer and inflammation, could be further investigated.
Métodos De Síntesis
The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylnaphthalene with ethyl 3-bromo-2-oxo-2H-indole-1-carboxylate in the presence of a base. This reaction yields the desired product, which can be purified by recrystallization or chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. It can also act as a potent inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propiedades
Nombre del producto |
5-bromo-1-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H18BrNO3 |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
5-bromo-1-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C22H18BrNO3/c1-2-24-19-10-9-17(23)12-18(19)22(27,21(24)26)13-20(25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,27H,2,13H2,1H3 |
Clave InChI |
GKDVMUWSSXNQOL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=CC=CC=C4C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)









![6-tert-Butyl-2-[(thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B214268.png)
